

Application Notes: Immethridine Dihydrobromide in Cell Culture Assays

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Compound of Interest

Compound Name: *Immethridine dihydrobromide*

Cat. No.: *B1662599*

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Introduction

Immethridine dihydrobromide is a potent and highly selective agonist for the histamine H3 receptor (H3R).[1][2] It exhibits a 300-fold selectivity for the H3R over the H4 receptor and does not show significant affinity for H1 or H2 receptors at concentrations up to 10 μ M.[2][3] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly found in the central nervous system, is coupled to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] These application notes provide a comprehensive guide for utilizing **Immethridine dihydrobromide** in cell culture-based assays to investigate H3R signaling and its downstream functional consequences.

Mechanism of Action

Immethridine dihydrobromide mimics the action of endogenous histamine at the H3 receptor. Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of inhibitory Gi/o proteins. This activation cascade results in the inhibition of adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.[5] In specific cell types, such as dendritic cells (DCs), this signaling pathway has been shown to modulate immune functions. For instance, Immethridine treatment can down-regulate the expression of Toll-like receptor 4 (TLR4) and CD14, and inhibit the phosphorylation of NF- κ B p65, a key transcription factor in inflammatory responses.[3][6]

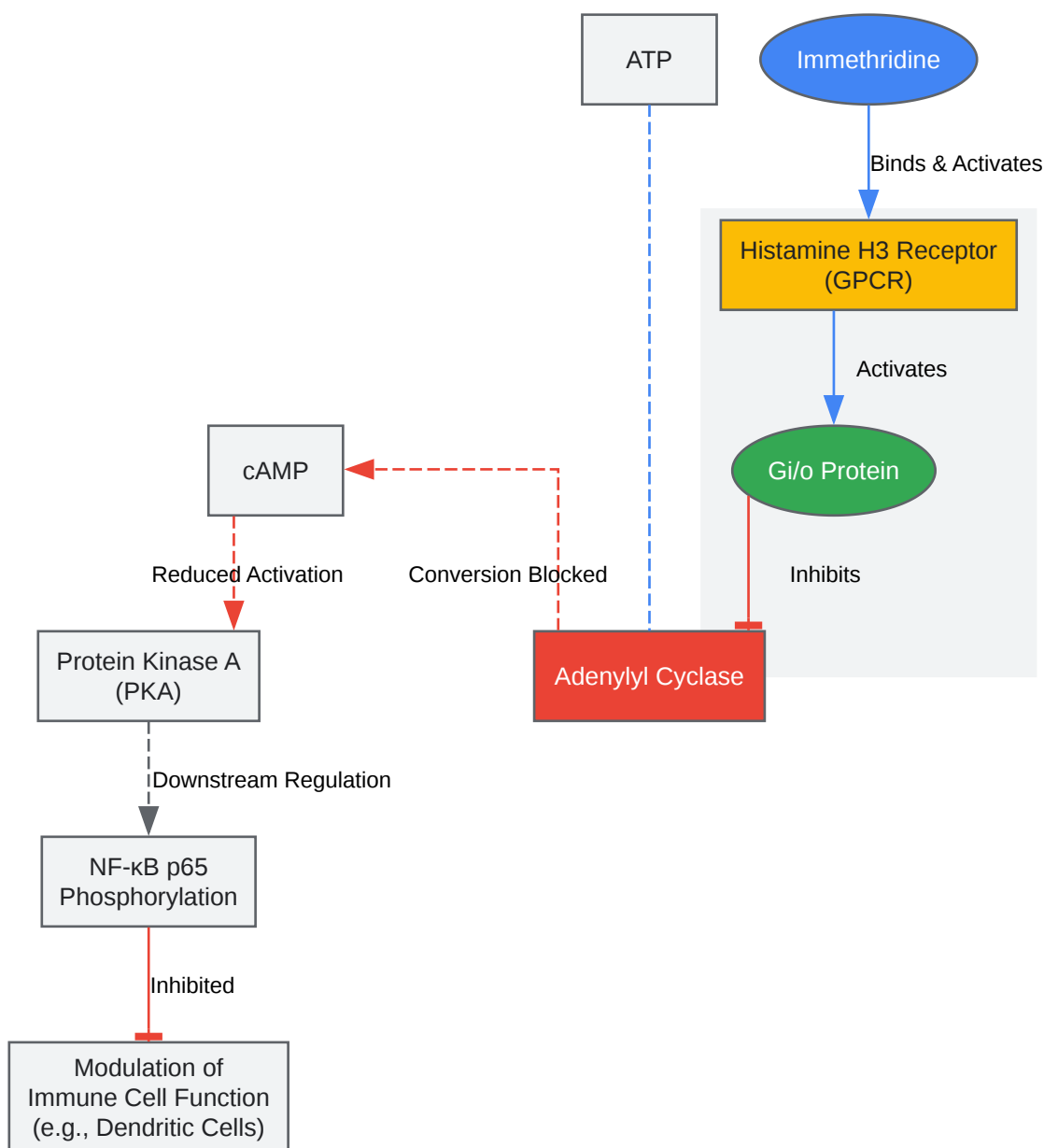
Data Presentation: Pharmacological Properties

The following table summarizes the key quantitative data for **Immethridine dihydrobromide**, facilitating its effective use in experimental design.

Parameter	Value	Species/System	Reference
pEC50	9.74	Functional Assays	[2] [7] [8]
EC50	0.18 nM	cAMP-stimulated β -galactosidase transcription in SK-N-MC cells	[9]
pKi (H3R)	9.07	Radioligand Binding Assays	[2] [7]
Ki (H3R)	0.85 nM	Radioligand Binding Assays	[9]
pKi (H4R)	6.61	Radioligand Binding Assays	[2] [7]
Ki (H4R)	245 nM	Radioligand Binding Assays	[9]
Effective Conc.	1 μ M	Dendritic Cell Functional Assays	[3]
Solubility	Up to 100 mM	Water	[7]

Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by **Immethridine dihydrobromide** upon binding to the histamine H3 receptor.





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